An In-depth Technical Guide to the Chemical Structure of Deuterated N-Desmethyl Diltiazem
An In-depth Technical Guide to the Chemical Structure of Deuterated N-Desmethyl Diltiazem
A Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical structure of deuterated N-Desmethyl Diltiazem, a critical tool in pharmaceutical research and development. Designed for an audience with a strong scientific background, this document delves into the molecular architecture, rationale for isotopic labeling, and the analytical methodologies required for structural confirmation and utilization.
Introduction: The Significance of N-Desmethyl Diltiazem and Isotopic Labeling
Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina, and certain cardiac arrhythmias.[1] Following administration, diltiazem undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system, particularly the CYP3A4 isoform.[2][3][4] A principal and pharmacologically active metabolite formed through this process is N-Desmethyl Diltiazem.[5] The accurate quantification of both the parent drug and its metabolites is paramount in pharmacokinetic (PK) and toxicokinetic studies to fully understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
To achieve the high degree of precision and accuracy required in modern bioanalytical assays, stable isotope-labeled internal standards are indispensable.[7] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is frequently used for this purpose.[8] By strategically replacing hydrogen atoms with deuterium, a molecule is created that is chemically almost identical to the analyte of interest but has a distinct, higher mass. This mass shift allows it to be differentiated by a mass spectrometer, making it an ideal internal standard to correct for variations during sample preparation and analysis.[7] This guide focuses on a commonly used deuterated analog, N-Desmethyl Diltiazem-d4.
Chemical Structure and Nomenclature
The core structure of N-Desmethyl Diltiazem consists of a benzothiazepine ring system. The deuterated form, N-Desmethyl Diltiazem-d4, has a specific isotopic labeling pattern that is crucial for its function as an internal standard.
Systematic (IUPAC) Name: [(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl]acetate[9]
Common Synonyms: N-Monodesmethyldiltiazem-d4, N-Demethyldiltiazem-d4[10]
Molecular Formula: C₂₁H₂₀D₄N₂O₄S[11]
Molecular Weight: Approximately 404.52 g/mol [11]
Structural Elucidation: Pinpointing the Deuterium Labels
The nomenclature explicitly indicates that the four deuterium atoms are located on the ethyl side chain attached to the nitrogen at position 5 of the benzothiazepine ring. Specifically, all four hydrogen atoms on the two methylene carbons of the ethyl group are replaced by deuterium.
Figure 1. Chemical structure of N-Desmethyl Diltiazem-d4, illustrating the positions of the four deuterium atoms on the ethyl side chain.
This specific placement is strategically important. The C-D bond is stronger than the C-H bond, which can impart greater metabolic stability to that part of the molecule.[6] However, for its use as an internal standard, the key is that this position is typically not subject to metabolic attack that would lead to the loss of the label, ensuring the integrity of the standard throughout the biological and analytical process.
Rationale for Deuteration and Application in Bioanalysis
The primary application of N-Desmethyl Diltiazem-d4 is as an internal standard in quantitative bioanalytical methods, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[7]
The Role of an Ideal Internal Standard
An ideal internal standard should co-elute chromatographically with the analyte and exhibit similar ionization efficiency and extraction recovery, but be clearly distinguishable by the detector. Deuterated standards fulfill these criteria exceptionally well.[8] They have nearly identical physicochemical properties to their non-deuterated counterparts, ensuring they behave similarly during sample extraction, chromatography, and ionization. The mass difference, however, allows the mass spectrometer to detect the analyte and the internal standard at different mass-to-charge ratios (m/z), eliminating ambiguity in quantification.[7]
Causality in Experimental Design: Why This Labeling Pattern?
The choice to place the deuterium atoms on the ethyl chain is a deliberate one, guided by an understanding of diltiazem's metabolism. The primary metabolic pathways for diltiazem and its N-desmethyl metabolite involve modifications at the N-methyl group, the O-acetyl group, and the methoxy group on the phenyl ring.[5] The ethyl chain itself is not a primary site of metabolic oxidation. Placing the deuterium labels here ensures that the isotopic signature is retained, preventing "metabolic crosstalk" where the internal standard might be converted into an unlabeled form or vice-versa. This robust labeling pattern guarantees the self-validating nature of the analytical protocol.
Analytical Characterization
Confirming the chemical structure and isotopic purity of N-Desmethyl Diltiazem-d4 requires a combination of sophisticated analytical techniques, principally Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone for verifying the molecular weight and for the use of the deuterated compound in quantitative analysis.
Table 1: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Typical [M+H]⁺ Precursor Ion (m/z) | Key Product Ion (m/z) |
| N-Desmethyl Diltiazem | C₂₁H₂₄N₂O₄S | 400.1457 | 401.09 | 150.04[5] |
| N-Desmethyl Diltiazem-d4 | C₂₁H₂₀D₄N₂O₄S | 404.1708 | 405.1 | Varies based on fragmentation |
Note: The exact m/z values can vary slightly based on instrumentation and ionization conditions.
The mass shift of +4 Da is the definitive indicator of successful deuteration. In a tandem MS experiment (MS/MS), a specific precursor ion (the protonated molecule) is selected and fragmented. The resulting product ions provide structural information. For N-Desmethyl Diltiazem, a common fragmentation involves cleavage of the side chain, leading to characteristic product ions.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive evidence for the precise location of the deuterium atoms.
-
¹H NMR (Proton NMR): In the ¹H NMR spectrum of N-Desmethyl Diltiazem-d4, the signals corresponding to the methylene protons of the ethyl side chain would be absent or significantly diminished compared to the spectrum of the non-deuterated compound. This "silence" is a direct confirmation of deuterium substitution at those positions.
-
²H NMR (Deuterium NMR): A deuterium NMR experiment would show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of their presence.
-
¹³C NMR (Carbon-13 NMR): The carbon signals for the deuterated methylene groups will appear as multiplets (due to C-D coupling) and may be shifted slightly upfield compared to the non-deuterated analog.
Table 2: Expected NMR Spectral Changes
| Nucleus | N-Desmethyl Diltiazem | N-Desmethyl Diltiazem-d4 | Rationale |
| ¹H | Signals present for -CH₂-CH₂- protons | Signals for -CD₂-CD₂- protons are absent | Deuterium does not resonate in the proton NMR frequency range. |
| ¹³C | Singlet signals for -CH₂-CH₂- carbons | Multiplet signals for -CD₂-CD₂- carbons | Carbon is coupled to deuterium (spin I=1), resulting in splitting. |
Metabolic Pathway and Synthesis Workflow
Metabolic Pathway of Diltiazem
The metabolic conversion of diltiazem to N-Desmethyl Diltiazem is a key step in its biotransformation. This pathway is essential for understanding the drug's overall pharmacological profile.
Caption: Metabolic conversion of Diltiazem to N-Desmethyl Diltiazem.
Conceptual Synthesis Workflow
The synthesis of N-Desmethyl Diltiazem-d4 would typically involve introducing the deuterated ethylamine side chain to the benzothiazepine core. A plausible synthetic route would start with a deuterated precursor.
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